molecular formula C11H13NO2 B8672974 2-Methyl-N-(2-oxo-propyl)-benzamide

2-Methyl-N-(2-oxo-propyl)-benzamide

Cat. No.: B8672974
M. Wt: 191.23 g/mol
InChI Key: SIPNBITYWJLXTD-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-oxo-propyl)-benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an o-toluoyl group attached to an amino group, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-oxo-propyl)-benzamide typically involves the reaction of o-toluoyl chloride with an appropriate amine, followed by further chemical modifications. One common method involves the condensation of o-toluoyl chloride with 2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-oxo-propyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-N-(2-oxo-propyl)-benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(p-Toluoylamino)-2-propanone: Similar structure but with a p-toluoyl group instead of an o-toluoyl group.

    1-(m-Toluoylamino)-2-propanone: Similar structure but with an m-toluoyl group instead of an o-toluoyl group.

Uniqueness

2-Methyl-N-(2-oxo-propyl)-benzamide is unique due to the position of the toluoyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

SIPNBITYWJLXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium chlorochromate (15.91 g) was added to 143 ml of a suspension of 7.13 g of 1-(o-toluoylamino)-2-propanol and 15.91 g of celite in dichloromethane with stirring. The mixture was stirred for 4 hours at room temperature. The reaction solution was purified by silica gel column chromatography (Wakogel® C-200, chloroform) and the solvent was distilled off under reduced pressure. The eluate was purified again by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=1:2) to provide 5.73 g of the objective compound as colorless crystals. M.p. 65-66° C.
Quantity
15.91 g
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reactant
Reaction Step One
[Compound]
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suspension
Quantity
143 mL
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reactant
Reaction Step One
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7.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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